

Parmodulin 2 (ML161): A Technical Guide to its Discovery, Synthesis, and Characterization

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Compound of Interest

Compound Name: *Parmodulin 2*

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Executive Summary

This document provides a comprehensive technical overview of **Parmodulin 2**, also known as ML161, a potent and selective allosteric inhibitor of Protease-Activated Receptor 1 (PAR1). Identified through high-throughput screening, **Parmodulin 2** represents a significant tool in the study of PAR1 signaling and a promising lead for the development of novel antithrombotic therapies.^{[1][2]} This guide details its discovery, mechanism of action, and the key experimental protocols used for its characterization, presenting quantitative data and process diagrams to facilitate understanding and replication.

Discovery and Chemical Properties

Parmodulin 2 (ML161) was identified from a high-throughput screen of over 300,000 compounds in the NIH Molecular Libraries collection.^[1] The screen aimed to find inhibitors of PAR1-mediated dense granule release in platelets, a key event in thrombus formation.^[1] **Parmodulin 2** emerged from a 1,3-diaminobenzene scaffold and was optimized through structure-activity relationship (SAR) studies to enhance potency and plasma stability.^[1]

- Chemical Name: 2-Bromo-N-[3-[(1-oxobutyl)amino]phenyl]benzamide
- Synonyms: ML161, **Parmodulin 2**

- Molecular Formula: $C_{17}H_{17}BrN_2O_2$
- Molecular Weight: 361.23 g/mol
- CAS Number: 423735-93-7

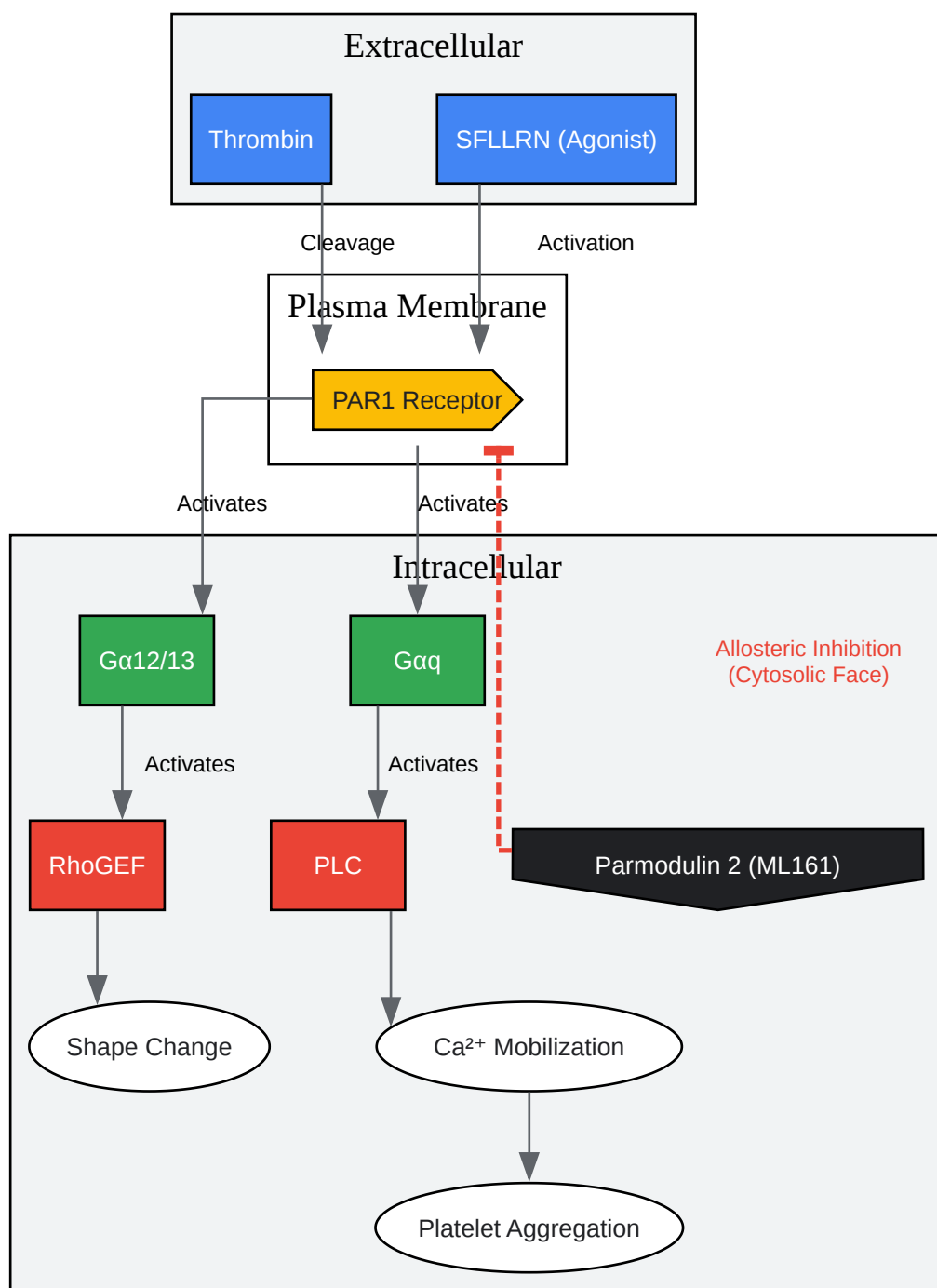
Synthesis Process

Parmodulin 2 was synthesized at the Broad Institute as part of the NIH Molecular Libraries Program.[3] While detailed, step-by-step synthesis protocols are not available in the public literature, its structure consists of a 1,3-diaminobenzene core with a 2-bromobenzamide group at one amine and a butanoylamide group at the other. The synthesis would logically involve the acylation of 3-aminoaniline as a key step.

Mechanism of Action: Allosteric Inhibition of PAR1

Parmodulin 2 functions as a potent, non-competitive, and reversible allosteric inhibitor of PAR1.[2] Unlike orthosteric antagonists like vorapaxar, which bind to the ligand-binding site, parmodulins act at the cytosolic face of the receptor.[4] This allosteric modulation results in "biased signaling."

Specifically, **Parmodulin 2** selectively inhibits G α q-mediated signaling downstream of PAR1 activation. This blockade prevents key platelet activation events such as intracellular calcium mobilization and aggregation.[2] However, it does not appear to inhibit G α 12/13-mediated pathways, which are responsible for platelet shape change.[2] This selective inhibition may contribute to a better safety profile, potentially reducing the bleeding risks associated with broad PAR1 antagonists.



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Caption: PAR1 signaling pathway and site of **Parmodulin 2** inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for **Parmodulin 2** (ML161).

Parameter	Value	Assay/Model	Reference
IC ₅₀ vs PAR1	0.26 µM	P-selectin Expression (Human Platelets)	MedChemExpress.com
IC ₅₀ vs PAR1	300 nM	Platelet Activation (Dense Granule Release)	researchgate.net
In Vivo Efficacy	73% Inhibition (AUC)	Laser-Induced Thrombosis (Mouse)	MedChemExpress.com
In Vivo Dose	5 mg/kg (IV)	Laser-Induced Thrombosis (Mouse)	MedChemExpress.com

Experimental Protocols

Detailed methodologies for the key experiments used to characterize **Parmodulin 2** are provided below.

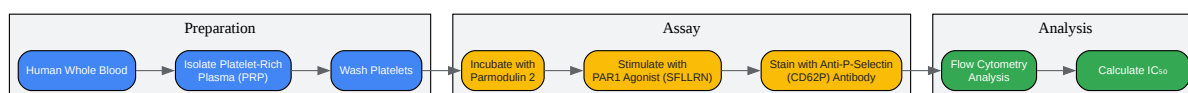
In Vitro P-Selectin Expression Assay

This flow cytometry-based assay quantifies platelet activation by measuring the surface expression of P-selectin (CD62P), a protein translocated from α-granules to the platelet surface upon activation.

Methodology:

- **Platelet Preparation:** Isolate human platelets from whole blood by centrifugation to obtain platelet-rich plasma (PRP). Wash platelets in a suitable buffer (e.g., modified HEPES-Tyrodes buffer) to remove plasma components.
- **Compound Incubation:** Incubate washed platelets with varying concentrations of **Parmodulin 2** or vehicle control (e.g., DMSO) for a defined period (e.g., 30 minutes) at 37°C.

- **Agonist Stimulation:** Stimulate platelets with a PAR1 agonist, such as thrombin or SFLLRN, to induce activation.
- **Antibody Staining:** Add a fluorescently-labeled anti-P-selectin (anti-CD62P) antibody and incubate in the dark.
- **Flow Cytometry Analysis:** Analyze the platelet population using a flow cytometer to measure the fluorescence intensity, which corresponds to the level of P-selectin expression.
- **Data Analysis:** Calculate the percentage of P-selectin positive platelets or the mean fluorescence intensity and plot against the inhibitor concentration to determine the IC₅₀.



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Caption: Workflow for the P-Selectin Expression Assay.

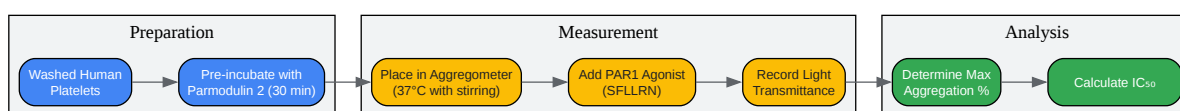
In Vitro Platelet Aggregation Assay

This assay measures the ability of an inhibitor to prevent platelet clumping (aggregation) in response to an agonist, typically by monitoring changes in light transmittance through a platelet suspension.

Methodology:

- **Platelet Preparation:** Prepare washed human platelets as described in the P-selectin assay.
- **Compound Incubation:** Pre-incubate the platelet suspension with **Parmodulin 2** or vehicle for 30 minutes at 37°C.
- **Aggregometry:** Place the platelet suspension in a cuvette within a platelet aggregometer, which maintains the temperature at 37°C and stirs the sample.

- Agonist Addition: Add a PAR1 agonist (e.g., 2-3 μ M SFLLRN) to initiate aggregation.
- Data Acquisition: Record the change in light transmittance over time. As platelets aggregate, the suspension becomes clearer, increasing light transmittance. Unstimulated platelets are set to 0% transmittance, and buffer alone is 100%.
- Data Analysis: Determine the maximum percentage of aggregation for each concentration of **Parmodulin 2** and calculate the IC₅₀.



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Caption: Workflow for the Platelet Aggregation Assay.

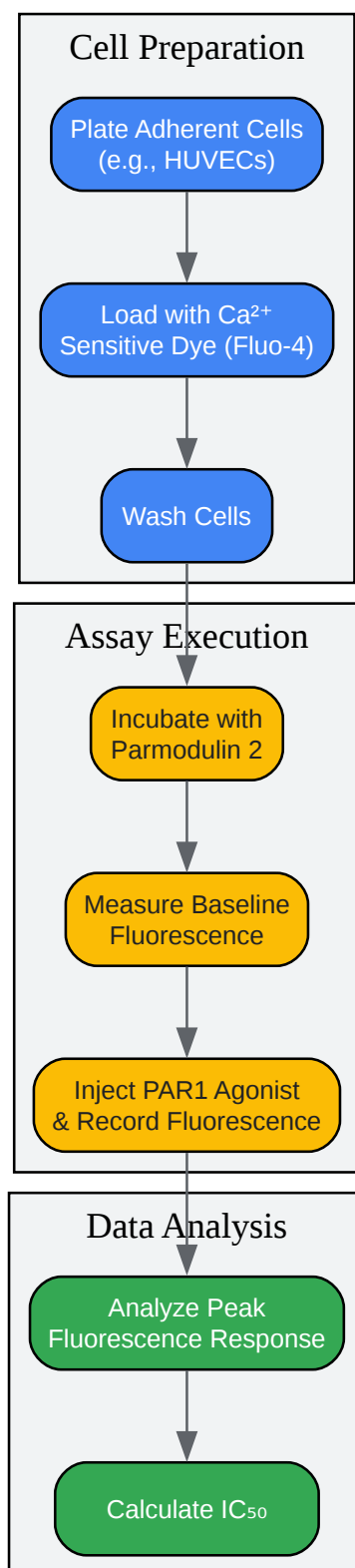
Intracellular Calcium (Ca²⁺) Mobilization Assay

This assay measures the increase in intracellular free calcium concentration following receptor activation, a key signaling event downstream of G α q coupling.

Methodology:

- Cell Culture: Plate adherent endothelial cells (e.g., HUVECs) or PAR1-expressing cell lines (e.g., COS-7, HEK293) in multiwell plates.
- Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a suitable buffer for 30-60 minutes at 37°C. Intracellular esterases cleave the AM ester, trapping the dye inside the cells.
- Compound Incubation: Wash the cells and incubate with various concentrations of **Parmodulin 2** or vehicle control.

- **Fluorescence Reading:** Place the plate in a fluorescence plate reader (e.g., FLIPR®). Measure the baseline fluorescence.
- **Agonist Injection:** Inject a PAR1 agonist (e.g., SFLLRN) into the wells and immediately begin recording fluorescence intensity over time.
- **Data Analysis:** The increase in fluorescence intensity corresponds to the rise in intracellular Ca^{2+} . Calculate the peak fluorescence response for each inhibitor concentration to determine the IC_{50} .



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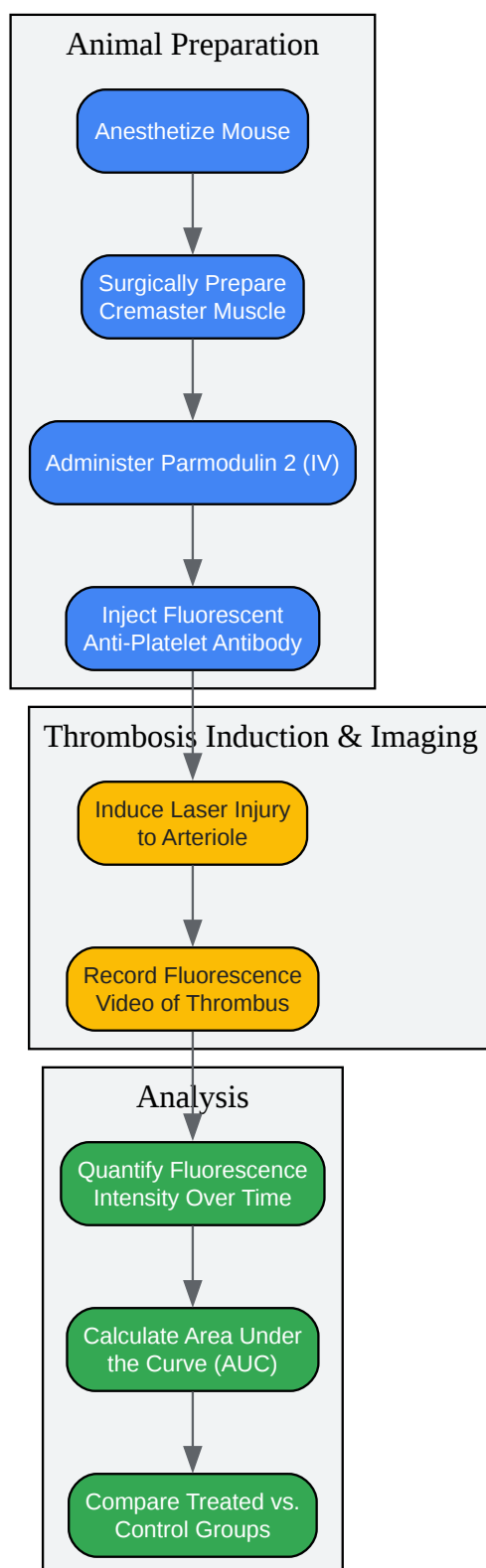
Caption: Workflow for the Intracellular Calcium Mobilization Assay.

In Vivo Laser-Induced Cremaster Arteriole Thrombosis Model

This intravital microscopy model allows for the real-time visualization and quantification of thrombus formation in live animals following a controlled vascular injury.

Methodology:

- **Animal Preparation:** Anesthetize a mouse (e.g., C57BL/6J) and surgically exteriorize the cremaster muscle for visualization under a microscope.
- **Compound Administration:** Administer **Parmodulin 2** (e.g., 5 mg/kg) or vehicle control intravenously via a jugular vein cannula.
- **Platelet Labeling:** Inject a fluorescently-labeled anti-platelet antibody (e.g., DyLight 647-conjugated anti-GP1b β) to visualize platelets.
- **Vessel Injury:** Identify a cremaster arteriole (30-50 μ m diameter) and induce a standardized injury using a focused laser pulse.
- **Image Acquisition:** Record fluorescence video of the injury site for a set period (e.g., 5-10 minutes) to capture platelet accumulation and thrombus formation.
- **Data Analysis:** Quantify the fluorescence intensity of the developing thrombus over time. Calculate the area under the curve (AUC) to represent total platelet accumulation and compare between treated and control groups.



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Caption: Workflow for the In Vivo Laser-Induced Thrombosis Model.

Conclusion

Parmodulin 2 (ML161) is a well-characterized small molecule that serves as a critical tool for investigating PAR1 biology. Its unique mechanism as a biased allosteric inhibitor differentiates it from traditional orthosteric antagonists and provides a valuable pharmacological probe for dissecting G-protein signaling pathways. The demonstrated in vivo efficacy in preclinical models of thrombosis, coupled with a potentially favorable safety profile, underscores its importance as a lead compound for the development of next-generation antiplatelet therapies. The detailed protocols and data presented in this guide are intended to support further research and development in this promising area.

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